Detomidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Pre-anesthetic Sedative:

Detomidine's sedative effect makes it valuable as a pre-anesthetic agent in animals undergoing surgery or other invasive procedures. Studies have shown its effectiveness in reducing anxiety, improving handling, and facilitating the administration of general anesthesia in various species, including horses .

Analgesic Properties:

Beyond sedation, detomidine demonstrates some analgesic properties, offering pain relief in animals experiencing discomfort. Research in horses with colic (abdominal pain) suggests its potential for managing pain alongside its sedative effects .

Studying Anxiety and Fear Responses:

Detomidine's ability to reduce anxiety has led to its use in studies exploring fear and anxiety responses in animals. For example, a pilot study investigated its effectiveness in alleviating noise-induced anxiety in horses, showing promising results in reducing fear-related behaviors .

Detomidine is a synthetic compound classified as an alpha-2 adrenergic agonist, primarily used in veterinary medicine for sedation and analgesia in large animals, particularly horses. Its chemical formula is C₁₂H₁₄N₂, and it is often administered in the form of detomidine hydrochloride. The compound is known for its potent sedative effects, which are mediated by the activation of alpha-2 adrenergic receptors, leading to decreased neurotransmitter release and subsequent sedation and analgesia .

Detomidine exerts its effects by acting as an α₂-adrenergic agonist. These receptors are located in the central nervous system and other organs. When Detomidine binds to α₂-adrenergic receptors, it mimics the action of norepinephrine, a neurotransmitter involved in regulating various physiological functions []. This activation leads to a cascade of events, including:

- Decreased release of excitatory neurotransmitters: Detomidine reduces the release of glutamate and norepinephrine in the central nervous system, leading to a calming effect [].

- Inhibition of the sympathetic nervous system: This results in decreased heart rate, blood pressure, and respiratory rate [].

- Analgesia: The exact mechanism of pain relief is not fully understood, but it may involve the dampening of pain signals in the spinal cord [].

Detomidine is generally well-tolerated in horses at recommended doses []. However, some potential hazards exist:

- Overdose: Excessive administration of Detomidine can lead to severe sedation, respiratory depression, and cardiovascular complications [].

- Drug interactions: Detomidine may interact with other medications, such as tranquilizers and other α₂-adrenergic agonists, potentially amplifying their effects [].

- Zoonotic potential: While not a major concern, accidental exposure to Detomidine can cause sedation and other side effects in humans handling the medication [].

Detomidine exhibits a range of biological activities due to its action on the central nervous system. It produces profound sedation, analgesia, and muscle relaxation, making it effective for pre-anesthetic medication in veterinary procedures. The drug also has cardiovascular effects; it can initially increase blood pressure followed by bradycardia and a decrease in heart rate . Additionally, detomidine has antidiuretic properties, as it inhibits the sympathetic nervous system.

The synthesis of detomidine typically involves the following steps:

- Formation of Imidazole Ring: Starting from appropriate precursors, the imidazole ring is constructed through cyclization reactions.

- Substitution Reactions: The 2,3-dimethylbenzyl group is introduced via electrophilic aromatic substitution.

- Salt Formation: Detomidine is usually converted to its hydrochloride salt form to enhance solubility and stability .

These methods ensure the production of high-purity detomidine suitable for veterinary use.

Detomidine is primarily used in veterinary medicine for:

- Sedation: It provides effective sedation for various procedures, allowing for easier handling of large animals.

- Analgesia: The drug alleviates pain during surgical interventions or diagnostic procedures.

- Anesthetic Premedication: It is often used in combination with other anesthetics to enhance sedation depth and analgesic effects .

In some regions, detomidine has been explored for use in cattle and other large animals.

Detomidine may interact with various drugs, potentially enhancing or diminishing their effects. Notably:

- Benzodiazepines: Co-administration with benzodiazepines can increase the risk of central nervous system depression .

- Other Anesthetics: When combined with other anesthetics like ketamine or butorphanol, detomidine can enhance sedation and analgesia but may lead to complications during recovery .

Careful monitoring is essential when using detomidine alongside other medications.

Detomidine shares similarities with other alpha-2 adrenergic agonists but possesses unique characteristics that distinguish it:

| Compound | Structure Type | Primary Use | Unique Features |

|---|---|---|---|

| Detomidine | Imidazole derivative | Sedation in large animals | Strong sedative effect; rapid onset |

| Xylazine | Thiazole derivative | Sedation in various animals | Less potent than detomidine |

| Medetomidine | Imidazole derivative | Sedation and analgesia | Longer duration of action |

| Clonidine | Imidazoline derivative | Antihypertensive agent | Primarily used in humans |

Detomidine stands out due to its rapid onset of action and potency in inducing sedation specifically tailored for veterinary applications .

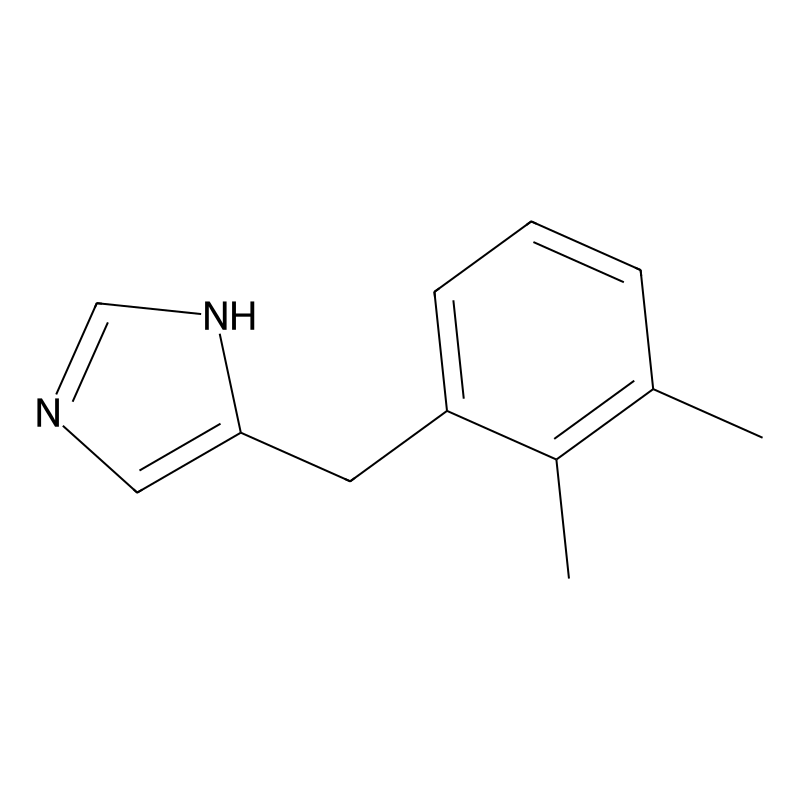

Detomidine, chemically known as 4-[(2,3-dimethylphenyl)methyl]-1H-imidazole, possesses a molecular formula of C₁₂H₁₄N₂ with a molecular weight of 186.25 g/mol [2]. The compound features a core imidazole ring substituted with a 2,3-dimethylbenzyl moiety, representing a benzylimidazole derivative that serves as an alpha-2 adrenergic receptor agonist [3].

The retrosynthetic analysis of detomidine reveals two primary synthetic disconnections that have been exploited in literature methodologies [9] [13]. The first strategic disconnection involves the formation of the carbon-carbon bond between the imidazole ring and the benzyl carbon, suggesting a nucleophilic addition of an imidazole derivative to a carbonyl precursor [13]. The second disconnection targets the construction of the imidazole ring itself through cyclization reactions involving appropriate nitrogen-containing precursors [40].

The key synthetic precursors identified through retrosynthetic analysis include 1-benzyl-imidazole-4-carboxaldehyde and 2,3-dimethylphenylmagnesium bromide [13] [15]. This approach utilizes Grignard chemistry to establish the crucial carbon-carbon bond between the aromatic systems. Alternative retrosynthetic pathways involve the use of 4-acetyl-1H-imidazole as a starting material, which can undergo organometallic addition reactions with appropriately substituted aryl Grignard reagents [40].

The structural analysis reveals that the 2,3-dimethyl substitution pattern on the benzyl moiety is critical for biological activity, necessitating regioselective synthetic approaches that maintain this specific substitution pattern throughout the synthetic sequence [2] [3]. The imidazole nitrogen atoms exist in tautomeric equilibrium, with the compound exhibiting the IUPAC name 5-[(2,3-dimethylphenyl)methyl]-1H-imidazole in its alternative tautomeric form [2].

Catalytic Reduction and Functional Group Interconversion Strategies

The synthesis of detomidine involves several critical catalytic reduction and functional group interconversion steps that have been optimized for efficiency and selectivity [13] [15] [18]. The primary catalytic reduction employed in detomidine synthesis involves the hydrogenation of a carbinol intermediate using palladium on carbon catalyst under hydrogen atmosphere [13] [15].

The hydrogenation process utilizes hydrogen gas in the presence of palladium on carbon catalyst, typically conducted at elevated temperatures ranging from 50-80°C [13] [15]. This reduction serves a dual purpose: removal of the protecting benzyl group from the imidazole nitrogen and simultaneous reduction of the secondary alcohol functionality to form the desired methylene bridge [13]. The reaction proceeds through a two-step mechanism involving initial debenzylation followed by deoxygenation of the alcohol group [15].

Functional group interconversion strategies in detomidine synthesis include the transformation of aldehyde precursors to secondary alcohols through Grignard addition reactions [13] [40]. The intermediate (RS)-(3-Benzyl-3H-imidazol-4-yl)-(2,3-dimethyl-phenyl)-methanol represents a key transformation product that requires subsequent deoxygenation to yield the target compound [13].

Alternative reduction methodologies have been explored, including the use of Wolf-Kishner-Huang Minlon reduction conditions for the deoxygenation of alcohol intermediates [9]. This approach offers advantages in terms of functional group tolerance and can be particularly useful when dealing with acid-sensitive substrates [9].

The optimization of catalyst loading has been thoroughly investigated, with palladium on carbon concentrations typically ranging from 5-10% by weight relative to the substrate [15] [18]. Reaction monitoring through high-performance liquid chromatography allows for precise control of conversion rates and minimization of over-reduction products [18].

Process Optimization for Large-Scale Manufacturing

Large-scale manufacturing of detomidine requires comprehensive process optimization to ensure consistent product quality, high yields, and economic viability [18] [22]. The industrial synthesis typically employs a streamlined approach that minimizes the number of synthetic steps and reduces the use of expensive reagents [18].

The optimized manufacturing process begins with the preparation of the Grignard reagent from 2,3-dimethylbromobenzene, which is conducted under strictly anhydrous conditions using tetrahydrofuran or diethyl ether as solvent [9] [18]. Temperature control during Grignard formation is critical, with optimal conditions maintained between -10°C and 0°C to prevent side reactions and ensure complete conversion [18].

The subsequent addition of the Grignard reagent to 1-benzyl-imidazole-4-carboxaldehyde is conducted under controlled conditions with careful monitoring of reaction temperature and addition rate [13] [18]. Industrial protocols typically employ a semi-batch approach where the aldehyde solution is added dropwise to the Grignard reagent to maintain temperature control and prevent exothermic runaway reactions [18].

Scale-up considerations for the hydrogenation step include the use of continuous flow reactors or larger batch autoclaves capable of maintaining consistent hydrogen pressure and temperature throughout the reaction vessel [18]. The catalyst recovery and recycling protocols have been developed to minimize production costs, with palladium catalyst systems designed for multiple reuse cycles [18].

Solvent recovery and recycling represent significant aspects of the industrial process optimization [18]. The manufacturing protocol incorporates distillation systems for the recovery of organic solvents, particularly ethyl acetate and alcoholic solvents used in extraction and purification steps [18]. Water management systems are employed to handle the aqueous waste streams generated during the neutralization and extraction phases [18].

Quality control parameters for large-scale manufacturing include in-process monitoring of reaction conversion rates, intermediate purity assessments, and final product specifications aligned with pharmacopeial standards [18] [22]. Statistical process control methodologies are implemented to ensure batch-to-batch consistency and to identify potential process deviations before they impact product quality [22].

Purification Techniques and Impurity Profiling

The purification of detomidine and its hydrochloride salt involves sophisticated chromatographic and crystallization techniques designed to achieve pharmaceutical-grade purity levels [24] [25] [26]. High-performance liquid chromatography serves as the primary analytical tool for monitoring purification progress and characterizing impurity profiles [24] [26].

Crystallization represents the primary purification method for detomidine hydrochloride, with water serving as the optimal recrystallization solvent [24] [13]. The crystallization process involves dissolving the crude detomidine hydrochloride in hot water, followed by controlled cooling to induce crystal formation [24] [13]. The recrystallization from water yields detomidine hydrochloride monohydrate with enhanced purity and stability characteristics [24] [13].

The crystallization protocol requires precise temperature control, with the solution heated to approximately 50°C for complete dissolution, followed by controlled cooling to 10°C over a period of 1.5 hours [18] [24]. Seeding with detomidine hydrochloride crystals at specific temperature intervals enhances nucleation and promotes uniform crystal growth [18]. The seeding process typically occurs at 40°C, 30°C, 20°C, and 10°C intervals until crystallization initiates [18].

Impurity profiling of detomidine has identified several structurally related compounds that require monitoring and control during manufacturing [24] [27] [28]. The primary impurity of concern is iso-detomidine, chemically designated as 5-(3,4-dimethylbenzyl)-1H-imidazole, which represents a regioisomer of the target compound [31] [32]. This impurity arises from alternative substitution patterns during the synthetic process and requires specific analytical methods for quantification [31].

| Impurity | Chemical Name | CAS Number | Typical Level | Specification |

|---|---|---|---|---|

| Impurity A | (RS)-(2,3-dimethylphenyl)(1H-imidazol-4-yl)methanol | Not specified | 0.05-0.15% | ≤ 0.20% |

| Impurity B | (RS)-(1-Benzyl-1H-imidazol-5-yl)(2,3-dimethylphenyl)methanol | 83902-12-9 | 0.02-0.10% | ≤ 0.20% |

| Impurity C | 4-[(2,3-dimethylcyclohexyl)methyl]-1H-imidazole | Not specified | 0.01-0.05% | ≤ 0.20% |

| Iso-detomidine | 5-(3,4-dimethylbenzyl)-1H-imidazole | 78892-51-0 | 0.05-0.20% | ≤ 0.20% |

High-performance liquid chromatography methods for detomidine analysis employ reversed-phase chromatography with C18 columns and gradient elution systems [25] [26] [33]. The analytical methods achieve limits of quantification ranging from 0.02 ng/mL for detomidine to 0.1 ng/mL for major metabolites and impurities [25] [26]. Mass spectrometric detection provides enhanced selectivity and enables structural confirmation of impurity compounds [25] [33].

Purification protocols for detomidine hydrochloride monohydrate achieve high-performance liquid chromatography purity levels exceeding 99.5% with total impurities limited to less than 0.5% [24]. The water content of the monohydrate form is controlled between 7.2% and 7.8% through careful drying procedures conducted under vacuum at temperatures not exceeding 45°C [24] [13].

Alpha-2-Adrenoceptor Binding Kinetics and Selectivity Profiles

Detomidine exhibits potent and selective binding to alpha-2-adrenoceptors, demonstrating significant affinity for these receptors compared to other adrenergic receptor subtypes. The compound displays strong affinity to alpha-2-receptors in receptor binding experiments, with some binding affinity towards alpha-1-receptors but only negligible or no affinity towards dopamine, opiate, and adenosine receptors [1].

The selectivity profile of detomidine reveals an alpha-2 to alpha-1 selectivity ratio of 260:1, positioning it as a highly selective alpha-2-adrenoceptor agonist [2] [3]. This selectivity ratio demonstrates superior specificity compared to xylazine (160:1) but lower selectivity than medetomidine (1620:1) and comparable to clonidine (220:1) [2]. In comparative binding studies, detomidine and medetomidine demonstrated approximately 100-fold higher affinity for all alpha-2-adrenergic receptors compared to xylazine [4] [5].

Table 1: Comparative Alpha-2-Adrenoceptor Binding Selectivity and Affinity Profiles

| Compound | α2/α1 Selectivity Ratio | Relative Affinity (fold increase vs xylazine) | Binding Specificity |

|---|---|---|---|

| Detomidine | 260 | 100 | High α2-adrenergic affinity |

| Medetomidine | 1620 | 100 | Highest α2-adrenergic selectivity |

| Xylazine | 160 | 1 | Moderate α2-adrenergic affinity |

| Clonidine | 220 | N/A | Moderate α2-adrenergic selectivity |

The binding kinetics of detomidine involve interaction with four pharmacological subtypes of the alpha-2-adrenergic receptor (A, B, C, and D), identified based on differences in affinity for several drugs [4] [5]. However, detomidine does not display selectivity for specific alpha-2-adrenergic receptor subtypes, showing similar affinity across all four subtypes [4]. The radioligand binding studies using [3H]-MK-912 in tissue preparations containing specific receptor subtypes revealed consistent binding patterns across alpha-2A, alpha-2B, alpha-2C, and alpha-2D subtypes [4].

Comparative Agonist Efficacy: Clonidine, Xylazine, and Structural Analogues

The agonist efficacy of detomidine demonstrates superior potency compared to several structurally related compounds. In functional assays measuring alpha-2-adrenoceptor-mediated responses, detomidine caused concentration-dependent inhibition of twitch response in electrically stimulated mouse vas deferens with a pD2 value of 8.8, compared to clonidine (8.7) and xylazine (7.5) [1].

Table 2: Comparative Agonist Efficacy Parameters

| Parameter | Detomidine | Clonidine | Xylazine | Medetomidine |

|---|---|---|---|---|

| Sedation Potency (pD2) | 8.8 | 8.7 | 7.5 | N/A |

| Analgesic Potency (ED50 mg/kg) | 0.06 | N/A | N/A | N/A |

| Duration of Action (minutes) | 90-120 | 60-90 | 30-60 | 120-180 |

| Onset Time (minutes) | 2-4 | 5-10 | 2-5 | 2-4 |

| IC50 for Head Height (ng/mL) | 10.2 | N/A | N/A | 1.26 |

| IC50 for Heart Rate (ng/mL) | 10.3 | N/A | N/A | 1.81 |

The antinociceptive activity of detomidine reveals potent, dose-dependent effects with ED50 values of 0.06 mg/kg in acetic acid-induced writhing tests in mice and 0.2 mg/kg in tail flick tests in rats [6]. Both xylazine and morphine were clearly less potent than detomidine in these antinociceptive assessments [6]. The effect of detomidine was specifically inhibited by alpha-2 antagonists (idazoxan, rauwolscine), confirming its mechanism of action through alpha-2-adrenoceptor stimulation [6].

Comparative pharmacokinetic and pharmacodynamic analysis demonstrates that detomidine requires approximately four times larger drug concentrations to obtain inhibition at half-maximal effect (IC50) compared to medetomidine and dexmedetomidine for both head height and heart rate parameters [7]. The IC50 estimates for detomidine were significantly higher (10.2 ng/mL for head height and 10.3 ng/mL for heart rate) compared to the combined medetomidine/dexmedetomidine group (1.26 ng/mL and 1.81 ng/mL respectively) [7].

In peripheral tissue preparations, detomidine produced concentration-dependent contractions of rat anococcygeal muscle and rabbit aortic strips with pD2 values between 2.5 and 6.4, with intrinsic activities compared to phenylephrine ranging from 0.5 to 0.7 [1]. These effects could be antagonized by low concentrations of prazosin, indicating alpha-1-adrenoceptor involvement at higher concentrations [1].

Signal Transduction Pathways in Central Nervous System Targets

The signal transduction mechanisms underlying detomidine action involve complex pathways mediated through alpha-2-adrenoceptor activation in central nervous system targets. Alpha-2-adrenoceptors are G protein-coupled receptors associated with the Gi heterotrimeric G-protein, consisting of three highly homologous subtypes including alpha-2A, alpha-2B, and alpha-2C adrenergic receptors [8].

Table 3: Alpha-2-Adrenoceptor Signal Transduction Pathways in Central Nervous System

| Pathway Component | Mechanism | Effect on cAMP | Ca2+ Signaling |

|---|---|---|---|

| Primary Receptor Coupling | Gi/o-protein coupled receptors | Inhibition | Secondary pathway |

| G-Protein Subtype | Gα i/o, Gβγ subunits | Inhibition | Gq/11 coupling (high concentrations) |

| Second Messenger System | Inhibition of adenylyl cyclase | Decreased production | Phospholipase C activation |

| Downstream Effector | Decreased cyclic adenosine monophosphate | Reduced levels | Increased intracellular Ca2+ |

| Cellular Response | Reduced neuronal excitability | Sedation/analgesia | Vascular effects |

The primary signal transduction pathway involves Gi/o-protein coupling, where receptor activation leads to inhibition of adenylyl cyclase activity and decreased cyclic adenosine monophosphate (cAMP) production [9] [10]. This cAMP-dependent pathway represents the classical mechanism through which alpha-2-adrenoceptor agonists exert their central nervous system effects [10] [11].

In studies examining agonist trafficking of Gi/o-mediated alpha-2A-adrenoceptor responses, detomidine and related compounds demonstrate differential abilities to activate calcium elevation and inhibit forskolin-induced cyclic AMP elevation [10]. The catecholamine ligands show greater potency in calcium assays compared to cyclic AMP assays, whereas imidazoline and structural analogues demonstrate greater potency for cyclic AMP inhibition [10].

Advanced research on signal transduction has revealed that dexmedetomidine, a related alpha-2-agonist, increases acetylation levels of histone through extracellular signal-regulated protein kinase 1 and 2 (ERK1/2) signaling pathways in dopamine neurons [12]. This suggests that detomidine may similarly engage ERK1/2 pathways, contributing to neuroprotective effects through chromatin remodeling mechanisms [12].

The signal transduction cascade involves multiple downstream effectors, including protein kinase A (PKA) regulation through cAMP-dependent mechanisms [9]. The concentration of cyclic AMP increases 20-fold within seconds of appropriate stimulus through adenylyl cyclase activation, which is subsequently inhibited by stimulatory G proteins (Gα s) and enhanced by inhibitory G proteins (Gα i) [9].

Species-Specific Receptor Affinity Variations

Species-specific variations in detomidine receptor affinity and pharmacological response demonstrate significant differences across mammalian species, with implications for clinical applications and dosing strategies. The species differences in affinities of detomidine were found to be minor and similar to those observed with other alpha-2-adrenoceptor agonists when compared across cattle, swine, and rats [13].

Table 4: Species-Specific Receptor Affinity and Clinical Response Variations

| Species | Detomidine Sensitivity | Receptor Density (fmol/mg protein) | Predominant Subtype | G-Protein Coupling Efficiency | Clinical Applications |

|---|---|---|---|---|---|

| Horses | High | 200-300 | α2A/D | High | Primary sedation |

| Cattle | Moderate | 200-300 | α2A/D | High | Approved use |

| Dogs | Moderate | 200-300 | α2A/D | Moderate | Off-label use |

| Cats | Low | 200-300 | α2A/D | Variable | Limited efficacy |

| Rats | Low | 200-300 | α2A/D | Variable | Research only |

Radioligand binding studies across species revealed no variation in the density or subtype pattern of alpha-2-adrenoceptors that could explain the species variation recorded in vivo, as a homogeneous population of the alpha-2A/D subtype (200-300 fmol/mg protein) was found in all investigated species [13]. The receptor density and subtype distribution remain consistent across species, suggesting that pharmacological differences arise from post-receptor mechanisms rather than receptor expression variations [13].

In equine applications, detomidine demonstrates high efficacy and is extensively used for sedation and analgesia [7] [14]. Pharmacokinetic studies in horses reveal mean terminal elimination half-life of 1.5 ± 1 hours following sublingual administration, with onset of sedation occurring within 40 minutes and duration of approximately 2 hours [14].

Comparative studies in cats demonstrate limited efficacy of detomidine compared to other alpha-2-agonists. In feline semen collection protocols, detomidine showed lower success rates (56.3%) compared to medetomidine (94.7%), attributed to the lower alpha-2 to alpha-1 selectivity ratio resulting in insufficient relaxation of target tissues [3]. The pharmacokinetic profile in cats shows rapid absorption with highly variable bioavailability and short terminal half-life of 47 minutes [15].

The significant species difference identified for detomidine involves the slope of inhibition binding curves when G-protein coupling is diminished [13]. In cattle preparations, this slope was considerably lower than unity (0.77 ± 0.075) compared to swine (0.92 ± 0.037) and rats (0.90 ± 0.028), while maintaining close to unity values across all species for detomidine [13]. This finding indicates that species variation in pharmacological effect may be attributed to differences at the G-protein level or downstream effector mechanisms rather than receptor binding characteristics [13].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

UNII

Related CAS

Drug Indication

Other CAS

Wikipedia

Blattellaquinone